molecular formula C₁₄H₂₅D₂NO₃ B1155547 N-Dodecanoylglycine-d2

N-Dodecanoylglycine-d2

Cat. No.: B1155547
M. Wt: 259.38
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecanoylglycine-d2 is a deuterated derivative of N-dodecanoylglycine, a fatty acid-amino acid conjugate. This compound features a dodecanoyl (12-carbon) chain linked to a glycine moiety, with 23 deuterium atoms replacing hydrogens, primarily in the alkyl chain. Its isotopic purity is ≥98 atom % D, making it valuable for metabolic tracing, lipidomics, and surfactant studies. The deuteration enhances stability and reduces metabolic interference in isotopic labeling experiments .

Properties

Molecular Formula

C₁₄H₂₅D₂NO₃

Molecular Weight

259.38

Synonyms

Lauroylglycine-d2;  N-Lauroylglycine-d2;  NSC 404235-d2;  N-(1-Oxododecyl)glycine-d2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-d3-glycine-2,2-d2

  • Molecular Formula: C₄D₅H₂NO₃
  • Molecular Weight : 122.134
  • Deuterium Content : 5 deuterium atoms (3 on the acetyl group, 2 on the glycine backbone) .
  • Structural Differences: Shorter acyl chain (acetyl vs. dodecanoyl). Deuteration localized to specific positions (C-2,2 of glycine and acetyl methyl).
  • Applications : Used in NMR studies and protein dynamics due to its compact structure and selective deuteration .

N,N-Dimethylglycine

  • Molecular Formula: C₄H₉NO₂
  • Molecular Weight : 103.12
  • Key Features: Lacks a fatty acid chain; instead, it has two methyl groups on the glycine nitrogen . Non-deuterated, with applications in betaine metabolism and as a dietary supplement.
  • Contrast: Unlike N-Dodecanoylglycine-d23, it lacks hydrophobic properties and isotopic labeling utility .

Lauroyl Ethylenediamine Triacetic Acid

  • Molecular Formula: C₂₀H₃₅N₃O₈ (non-deuterated form)
  • Structural Features :
    • Combines a lauroyl (12-carbon) chain with ethylenediamine triacetic acid (EDTA-like chelating groups) .
  • Functional Differences: Acts as a surfactant and metal chelator, unlike N-Dodecanoylglycine-d23’s role in isotopic tracing. No deuteration reported in the cited source .

Comparative Data Table

Compound Molecular Formula Molecular Weight Deuterium Atoms Key Functional Groups Primary Applications
N-Dodecanoylglycine-d23 C₁₄H₄D₂₃NO₃ 280.51 23 Dodecanoyl, glycine Lipid metabolism, surfactants
N-Acetyl-d3-glycine-2,2-d2 C₄D₅H₂NO₃ 122.13 5 Acetyl, glycine NMR spectroscopy, protein studies
N,N-Dimethylglycine C₄H₉NO₂ 103.12 0 Dimethylamine, carboxylate Betaine metabolism, supplements
Lauroyl EDTA Derivative C₂₀H₃₅N₃O₈ 433.51 0 Lauroyl, EDTA-like chelators Surfactants, metal ion binding

Key Research Findings

  • Deuteration Impact: N-Dodecanoylglycine-d23’s extensive deuteration minimizes background noise in mass spectrometry, unlike non-deuterated analogs like N,N-Dimethylglycine .
  • Chain Length vs. Function: The dodecanoyl chain in N-Dodecanoylglycine-d23 enhances lipid bilayer interaction, critical for membrane protein studies, whereas shorter chains (e.g., acetyl in N-Acetyl-d3-glycine) limit such applications .
  • Synthetic Complexity : Deuteration at multiple sites (e.g., 23 D atoms) requires specialized synthesis protocols compared to simpler derivatives like Lauroyl EDTA .

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